(5E)-5-[(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
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Overview
Description
(5E)-5-[(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a thiophene ring, and a triazolo-thiazole core. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with a thiophene derivative under basic conditions, followed by cyclization with a triazole-thiazole precursor. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and thiophene sites.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Scientific Research Applications
(5E)-5-[(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its potential antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(4-chlorophenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
- (5E)-5-[(4-methylphenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
Uniqueness
The uniqueness of (5E)-5-[(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one lies in its nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H12N4O3S2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(5E)-5-[(4-nitrophenyl)methylidene]-2-thiophen-2-yl-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C15H12N4O3S2/c20-14-12(8-9-3-5-10(6-4-9)19(21)22)24-15-16-13(17-18(14)15)11-2-1-7-23-11/h1-8,13,15-17H/b12-8+ |
InChI Key |
AGZLGKCYDKXVSB-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CSC(=C1)C2NC3N(N2)C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/S3 |
Canonical SMILES |
C1=CSC(=C1)C2NC3N(N2)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S3 |
Origin of Product |
United States |
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